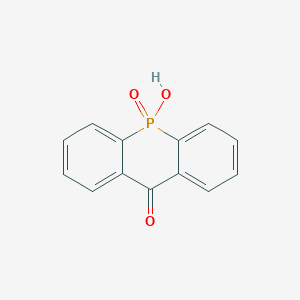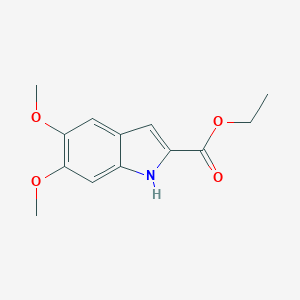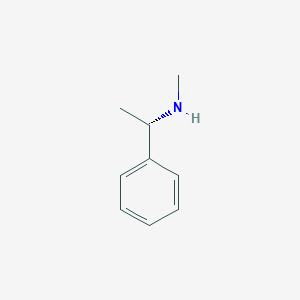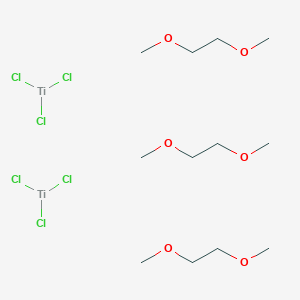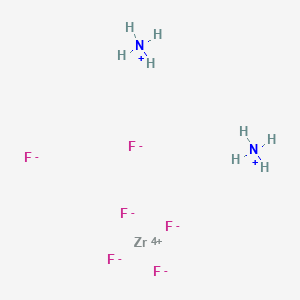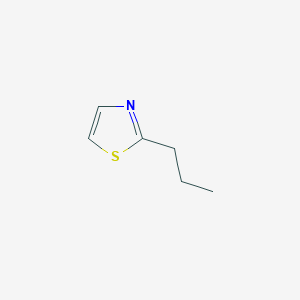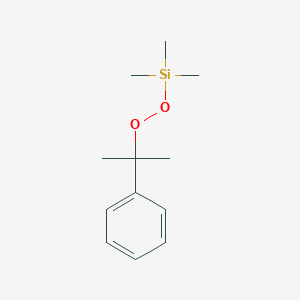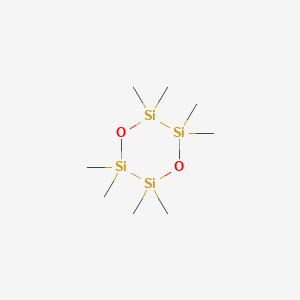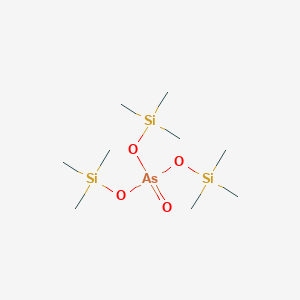
2(5H)-Furanone, 4-benzyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2(5H)-Furanone, 4-benzyl- is a chemical compound that is widely used in scientific research. It is also known as furanone C-30 or benzyl furanone and is a member of the furanone family of compounds. This compound has been found to have a wide range of applications in various fields, including biochemistry, pharmacology, and materials science.
Mécanisme D'action
The mechanism of action of 2(5H)-Furanone, 4-benzyl- is not fully understood. However, it is believed to work by inhibiting the growth and replication of microorganisms by disrupting their cell membranes. It has also been found to have an inhibitory effect on biofilm formation, which is a common problem in many infections.
Biochemical and Physiological Effects:
2(5H)-Furanone, 4-benzyl- has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells and has been found to have anti-inflammatory properties. It has also been found to have an effect on the central nervous system, with some studies suggesting that it may have a potential role in the treatment of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2(5H)-Furanone, 4-benzyl- in lab experiments is its broad-spectrum antimicrobial activity. It has been found to be effective against a wide range of microorganisms, including bacteria, fungi, and viruses. However, one of the main limitations of using this compound is its toxicity. It can be toxic to both humans and animals, and caution should be taken when handling it.
Orientations Futures
There are several future directions for the use of 2(5H)-Furanone, 4-benzyl- in scientific research. One potential area of research is the development of new drugs based on this compound. Another area of research is the development of new materials, such as coatings and adhesives, based on its unique properties. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential role in the treatment of various diseases.
Méthodes De Synthèse
The synthesis of 2(5H)-Furanone, 4-benzyl- can be achieved through various methods, including the reaction of benzaldehyde with furan-2(5H)-one in the presence of a catalyst. Other methods include the reaction of benzyl chloride with furan-2(5H)-one in the presence of a base or the reaction of benzyl alcohol with furan-2(5H)-one in the presence of an acid catalyst.
Applications De Recherche Scientifique
2(5H)-Furanone, 4-benzyl- has been extensively used in scientific research due to its unique properties. It has been found to have antibacterial, antifungal, and antiviral properties, making it a potential candidate for the development of new drugs. It has also been used in the development of new materials, such as coatings and adhesives.
Propriétés
Numéro CAS |
16720-76-6 |
|---|---|
Nom du produit |
2(5H)-Furanone, 4-benzyl- |
Formule moléculaire |
C11H10O2 |
Poids moléculaire |
174.2 g/mol |
Nom IUPAC |
3-benzyl-2H-furan-5-one |
InChI |
InChI=1S/C11H10O2/c12-11-7-10(8-13-11)6-9-4-2-1-3-5-9/h1-5,7H,6,8H2 |
Clé InChI |
NDSRBOXPULNFLZ-UHFFFAOYSA-N |
SMILES |
C1C(=CC(=O)O1)CC2=CC=CC=C2 |
SMILES canonique |
C1C(=CC(=O)O1)CC2=CC=CC=C2 |
Autres numéros CAS |
16720-76-6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



